molecular formula C20H22N2O4S B2982334 Methyl (4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carbonyl)carbamate CAS No. 896307-53-2

Methyl (4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carbonyl)carbamate

Cat. No.: B2982334
CAS No.: 896307-53-2
M. Wt: 386.47
InChI Key: NKYJGVXZQYFJBI-UHFFFAOYSA-N
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Description

Methyl (4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carbonyl)carbamate is a synthetic carbamate derivative featuring a thiophene core substituted with a tetrahydronaphthalene carboxamido group and a methyl carbamate moiety. Its structure combines a rigid tetrahydronaphthalene system with a thiophene ring, which may confer unique physicochemical and biological properties. Carbamates are well-known for their roles in medicinal chemistry and agrochemicals, often acting as enzyme inhibitors or pesticidal agents .

Properties

IUPAC Name

methyl N-[4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-11-12(2)27-19(16(11)18(24)22-20(25)26-3)21-17(23)15-9-8-13-6-4-5-7-14(13)10-15/h8-10H,4-7H2,1-3H3,(H,21,23)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYJGVXZQYFJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC3=C(CCCC3)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carbonyl)carbamate is a complex organic compound belonging to the thiophene family, which is noted for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a thiophene ring with multiple substituents that enhance its reactivity and biological potential. Key structural elements include:

  • Thiophene Core : Central to its biological activity.
  • Amide Functional Group : Contributes to interactions with biological targets.
  • Methyl Substituents : Enhance solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate various biological pathways by inhibiting key enzymes involved in inflammatory responses and cancer cell proliferation.

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response.
  • Cytokine Modulation : The compound may reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory cytokines like IL-10.

Anti-inflammatory Activity

Research indicates that thiophene derivatives exhibit significant anti-inflammatory properties. For instance:

  • In Vivo Studies : In animal models, compounds similar to this compound demonstrated reduced paw edema in carrageenan-induced inflammation models.
  • In Vitro Assays : Studies have shown that at concentrations of 100 µg/mL, these compounds can inhibit 5-lipoxygenase (5-LOX) by approximately 57% .

Anticancer Potential

Thiophene derivatives have also been explored for their anticancer activities:

  • Cell Line Studies : Compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. For example:
    • IC50 values in the range of 1.61 to 1.98 µg/mL were observed in certain studies .

Antimicrobial Activity

The compound has been investigated for potential antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary studies suggest effectiveness against a range of bacterial strains .

Case Studies and Research Findings

A selection of notable studies highlights the biological activity of this compound:

StudyFindings
Ma et al.Demonstrated significant anti-inflammatory effects in animal models with reduced TNF-α levels.
Eleftheriadis et al.Identified dose-dependent inhibition of pro-inflammatory markers in macrophages at concentrations of 50 and 100 µg/mL .
Kumar et al.Found that thiophene derivatives exhibited PLA2 inhibition correlating with their structural features .

Comparison with Similar Compounds

Key Structural Comparison :

Compound Core Structure Key Substituents Functional Groups
Target Compound Thiophene + tetrahydronaph. Carbamate, carboxamido, 4,5-dimethyl Carbamate, amide
(Compound 12) Tetrahydrobenzo[b]thiophene Carbonitrile, phenyl, dioxoisoindolinyl Nitrile, phthalimide
(Carbamate derivatives) Tetrahydrobenzo[b]thiophene Ethyl ester/carbonitrile, phenyl Carbamate, ester, amide

Functional Group Comparisons: Carbamates vs. Amides

The carbamate group (–OCONH–) in the target compound distinguishes it from amide-based analogs (e.g., 3e–f in ). For example:

  • Trimethacarb (): A pesticidal carbamate acting as an acetylcholinesterase inhibitor. The target compound’s carbamate group may share similar reactivity, though its tetrahydronaphthalene system could modulate target specificity .
  • Pharmaceutical Carbamates (): Complex carbamate derivatives (e.g., thiazolylmethyl carbamates) are used in protease inhibitors, highlighting the versatility of carbamates in drug design .

Q & A

Q. How to integrate this compound into a broader theoretical framework (e.g., drug design)?

  • Methodological Answer : Link its structure-activity relationship (SAR) to pharmacophore models. Use molecular docking (AutoDock Vina) to predict binding affinities for target proteins (e.g., kinases) and validate with SPR (surface plasmon resonance) assays .

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